molecular formula C14H22O2 B12678021 Methyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate CAS No. 84963-26-8

Methyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate

Cat. No.: B12678021
CAS No.: 84963-26-8
M. Wt: 222.32 g/mol
InChI Key: CLQTWLUCDIEEJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process. The resulting product is a mixture of isomers due to the branched nature of the nonenes .

Industrial Production Methods

Industrial production of 4-Nonylphenol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of acid catalysts, such as sulfuric acid or solid acid catalysts, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Nonylphenol has been extensively studied for its applications in:

    Chemistry: Used as an intermediate in the synthesis of other chemicals.

    Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.

    Medicine: Investigated for its potential effects on human health, particularly its estrogenic activity.

    Industry: Used in the production of surfactants, resins, and plasticizers.

Mechanism of Action

4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive genes. This can lead to various biological effects, including disruption of endocrine function in both humans and wildlife .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nonylphenol is unique due to its branched structure, which affects its physical and chemical properties. Its widespread use and environmental persistence make it a compound of significant interest in both industrial and environmental contexts .

Properties

CAS No.

84963-26-8

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

methyl 5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carboxylate

InChI

InChI=1S/C14H22O2/c1-8(2)11-6-10-7-13(14(15)16-4)12(11)5-9(10)3/h5,8,10-13H,6-7H2,1-4H3

InChI Key

CLQTWLUCDIEEJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(CC1CC2C(=O)OC)C(C)C

Origin of Product

United States

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